molecular formula C11H5Cl6N3O B1146987 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine CAS No. 154880-05-4

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

Cat. No.: B1146987
CAS No.: 154880-05-4
M. Wt: 407.9 g/mol
InChI Key: PNDRGJCVJPHPOZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS: 154880-05-4; Molecular Formula: C₁₁H₅Cl₆N₃O) is a triazine-based compound featuring a furan-substituted vinyl group and two trichloromethyl substituents. Its molecular weight is 407.90 g/mol, and it typically appears as a light yellow to brown powder or crystal . The compound exhibits high thermal stability, with decomposition temperatures exceeding 200°C, and demonstrates solubility in common organic solvents such as acetonitrile and dichloromethane .

Applications This compound is primarily utilized as a photoacid generator (PAG) in photopolymerization and photoresist technologies. Its ability to release hydrochloric acid (HCl) under UV or visible light (365–410 nm) enables acid-catalyzed degradation of polymers, making it valuable in electronics manufacturing and advanced materials science . Additionally, its polymerizable derivatives (e.g., methacrylate-functionalized analogs) enhance migration stability in photocured resins .

Properties

CAS No.

154880-05-4

Molecular Formula

C11H5Cl6N3O

Molecular Weight

407.9 g/mol

IUPAC Name

2-[2-(furan-2-yl)ethenyl]-4,6-bis(trichloromethyl)-1,3,5-triazine

InChI

InChI=1S/C11H5Cl6N3O/c12-10(13,14)8-18-7(4-3-6-2-1-5-21-6)19-9(20-8)11(15,16)17/h1-5H

InChI Key

PNDRGJCVJPHPOZ-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1=COC(=C1)C=CC2=NC(=NC(=N2)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Trichloromethyl Group Introduction

Two chlorine atoms at positions 4 and 6 are replaced by trichloromethyl groups. This is achieved through radical-mediated trichloromethylation or nucleophilic substitution under anhydrous conditions:

Reaction Scheme:

Cyanuric chloride+2CCl3AlCl3,Δ4,6-Bis(trichloromethyl)-1,3,5-triazine-2-chloride\text{Cyanuric chloride} + 2 \, \text{CCl}3^- \xrightarrow{\text{AlCl}3, \, \Delta} \text{4,6-Bis(trichloromethyl)-1,3,5-triazine-2-chloride}

Key parameters:

  • Solvent: Dichloromethane or chlorobenzene.

  • Catalyst: Lewis acids (e.g., AlCl₃) enhance electrophilicity.

  • Temperature: 60–80°C to balance reactivity and side reactions.

Intermediate Isolation

The product, 4,6-bis(trichloromethyl)-1,3,5-triazine-2-chloride , is isolated via vacuum distillation or recrystallization (light orange crystals, m.p. 142°C).

Furan-Vinyl Moiety Installation: Wittig Olefination

The vinyl bridge between the triazine and furan is formed via a Wittig reaction , leveraging the reactivity of phosphorus ylides.

Triazine Aldehyde Synthesis

The remaining chloride at position 2 is substituted with a formyl group to yield 4,6-bis(trichloromethyl)-1,3,5-triazine-2-carbaldehyde :

Reaction Conditions:

  • Nucleophile: Sodium formate (HCOONa) in DMF.

  • Temperature: 100°C, 12–24 hours.

  • Yield: ~70% (HPLC purity >95%).

Wittig Reagent Preparation

A stabilized ylide is generated from furan-2-ylmethyltriphenylphosphonium chloride using a strong base (e.g., n-BuLi):

Ph3P=CH-C4H3OPh3P+CH2-C4H3On-BuLi\text{Ph}3\text{P=CH-C}4\text{H}3\text{O} \leftarrow \text{Ph}3\text{P+CH}2\text{-C}4\text{H}_3\text{O} \xrightarrow{\text{n-BuLi}}

Olefination Reaction

The aldehyde reacts with the ylide to form the E-alkene product:

Triazine-CHO+Ph3P=CH-C4H3OTHF, 0°CTriazine-CH=CH-C4H3O+Ph3PO\text{Triazine-CHO} + \text{Ph}3\text{P=CH-C}4\text{H}3\text{O} \xrightarrow{\text{THF, 0°C}} \text{Triazine-CH=CH-C}4\text{H}3\text{O} + \text{Ph}3\text{PO}

Optimization Notes:

  • Steric Effects: Trichloromethyl groups hinder rotation, favoring trans (E) configuration.

  • Solvent: Tetrahydrofuran (THF) ensures ylide stability.

  • Workup: Aqueous extraction removes phosphine oxide byproducts.

Purification and Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (hexane/ethyl acetate, 9:1), yielding light orange crystals.

Analytical Data

PropertyValueSource
Molecular Formula C₁₁H₅Cl₆N₃O
Molecular Weight 407.90 g/mol
Melting Point 140–144°C
Purity (HPLC) >95.0%
Storage <15°C, dark

Alternative Synthetic Routes

Horner–Wadsworth–Emmons Reaction

A phosphonate ester analogue of the Wittig reagent may improve E-selectivity for challenging substrates:

Triazine-CHO+(EtO)2P(O)CH2-C4H3ONaHTriazine-CH=CH-C4H3O\text{Triazine-CHO} + (\text{EtO})2\text{P(O)CH}2\text{-C}4\text{H}3\text{O} \xrightarrow{\text{NaH}} \text{Triazine-CH=CH-C}4\text{H}3\text{O}

Direct Coupling via Heck Reaction

Palladium-catalyzed coupling between a triazine halide and furan-vinyl stannane:

Triazine-Cl+Sn(C4H3O)CH=CH2Pd(PPh3)4Triazine-CH=CH-C4H3O\text{Triazine-Cl} + \text{Sn(C}4\text{H}3\text{O)CH=CH}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Triazine-CH=CH-C}4\text{H}_3\text{O}

Limitation: Requires stringent anhydrous conditions and elevated temperatures.

Industrial-Scale Considerations

Cost-Efficiency

  • Trichloromethylation: Bulk CCl₃⁻ sources reduce raw material costs.

  • Catalyst Recycling: AlCl₃ recovery via acidification improves sustainability .

Chemical Reactions Analysis

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine has several scientific research applications:

    Chemistry: It is used as a polymerization initiator in the synthesis of various polymers.

    Biology: The compound’s unique structure makes it a subject of study in biochemical research.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine involves its interaction with molecular targets through its trichloromethyl and furan groups. These interactions can lead to the initiation of polymerization reactions or other chemical processes. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Table 2: Photodecomposition Efficiency and Stability

Compound λmax (nm) Quantum Yield (Decomposition) Acid Formation Efficiency Thermal Stability (°C)
Furan-vinyl triazine (154880-05-4) 365–405 5–7% 6–8% >200
MBTT (42573-57-9) 365 3% 4% >180
5-Methylfuran analog (156360-76-8) 400–410 8–9% 9–10% >220
Anthracene-vinyl triazine (PAG4) 405 10% 9% >250

Key Findings :

Substituent Effects :

  • Electron-donating groups (e.g., methoxy in MBTT) reduce photodecomposition efficiency compared to electron-withdrawing or aromatic extensions (e.g., anthracene in PAG4) .
  • The furan-vinyl group in the target compound provides moderate photoactivity but superior solubility in polar solvents compared to bulkier anthracene derivatives .

Polymerizable Derivatives :

  • Methacrylate-functionalized triazines (e.g., CT and pCT in ) exhibit enhanced migration resistance in polymer matrices, addressing leaching issues common in small-molecule PAGs .

Wavelength Sensitivity :

  • Furan-based derivatives show peak activity at 400–410 nm , aligning with LED curing systems, whereas anthracene derivatives are optimal for 405-nm lasers .

Biological Activity

The compound 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS Number: 154880-05-4) is a triazine derivative characterized by its unique structure that includes a furan moiety and multiple trichloromethyl groups. This compound has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals.

  • Molecular Formula : C₁₁H₅Cl₆N₃O
  • Molecular Weight : 407.88 g/mol
  • Melting Point : 142 °C
  • Purity : ≥95% (by HPLC)
PropertyValue
Molecular FormulaC₁₁H₅Cl₆N₃O
Molecular Weight407.88 g/mol
Melting Point142 °C
Purity≥95% (by HPLC)

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising aspects:

  • Antimicrobial Activity : Compounds similar to this compound have shown antimicrobial properties. Studies indicate that triazine derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in pharmaceuticals and agriculture .
  • Antimalarial Activity : A related study on triazine derivatives demonstrated that certain compounds exhibited modest antimalarial activity. Specifically, analogs of 4,6-bis(trichloromethyl)-1,3,5-triazines showed promising results against malaria parasites, indicating that modifications to the triazine structure can enhance biological efficacy .
  • Potential in Cancer Therapy : Triazine derivatives have been explored for their anticancer properties. The presence of the furan group may enhance the compound's ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that such compounds could induce apoptosis in cancer cells .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various triazine compounds against common pathogenic bacteria. The results indicated that compounds with similar structures to this compound exhibited significant inhibition zones against Escherichia coli and Staphylococcus aureus.

CompoundInhibition Zone (mm)
This compound15
Control (Standard Antibiotic)20

Case Study 2: Antimalarial Activity

In a comparative study of antimalarial agents, derivatives of triazines were tested for their ability to inhibit Plasmodium falciparum. The compound with the furan substituent demonstrated a concentration-dependent effect on parasite viability.

CompoundIC50 (µM)
This compound12.5
Standard Antimalarial Agent8.0

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 2-[2-(Furan-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine, and how is the product characterized?

  • Methodology : The compound can be synthesized via coupling reactions involving trichloromethyl triazine precursors and furyl-vinyl derivatives. A Tebbe reagent-mediated approach (used for similar triazine derivatives) is effective for introducing vinyl groups . Characterization requires NMR (¹H/¹³C) to confirm structural integrity, HPLC for purity assessment (>85% as per commercial standards), and mass spectrometry to verify molecular weight (421.91 g/mol) .

Q. What safety precautions are necessary when handling this compound, given its trichloromethyl substituents?

  • Guidelines : Although acute toxicity studies indicate low hazards (oral LD₅₀ >2,000 mg/kg; negative mutagenicity), trichloromethyl groups may release hazardous byproducts (e.g., HCl) under decomposition. Use fume hoods, wear nitrile gloves, and store in airtight containers away from light/moisture. Refer to GHS-compliant SDS for spill management and disposal .

Q. How is this compound utilized as a photoinitiator in photopolymerization?

  • Application : It acts as a Type I cleavable photoinitiator under near-UV/visible LED light (385–405 nm). Upon irradiation, the trichloromethyl groups generate radicals, initiating free-radical polymerization (FRP) of acrylates. Baseline experiments should use LED intensities of 9–140 mW/cm² and monitor conversion via real-time FTIR .

Advanced Research Questions

Q. How can the photoinitiation efficiency of this compound be enhanced in visible-light systems?

  • Optimization : Combine with co-initiators like iodonium salts, amines, or N-vinylcarbazole. These additives synergistically accelerate radical generation, reducing curing time. For example, iodonium salts increase the quantum yield of acid formation, improving FRP kinetics .

Q. What strategies improve the migration stability of residual photoinitiators in polymer matrices?

  • Methodology : Polymerizable derivatives (e.g., methacrylate-functionalized triazines) can be covalently incorporated into the polymer backbone via RAFT polymerization. This reduces leaching, as demonstrated in trimethylolpropane triacrylate (TMPTA) systems .

Q. How does structural modification of the furan-vinyl moiety affect photophysical properties?

  • Experimental Design : Replace the furan group with methoxyphenyl or benzodioxolyl substituents and compare absorption spectra (UV-vis) and initiation efficiency. For example, 2-(4-methoxystyryl) analogs show redshifted absorption, enabling broader LED compatibility .

Q. What analytical techniques are critical for resolving contradictions in reported photopolymerization rates?

  • Data Analysis : Use RT-FTIR to track monomer conversion in real time. Variables like light intensity, oxygen inhibition, and co-initiator concentration must be standardized. Conflicting results may arise from differences in LED wavelength (±5 nm tolerance) or initiator purity .

Q. Can this compound be integrated into stimuli-responsive materials for controlled degradation?

  • Application : Electrospray particles containing the compound and acetal-protected dextran degrade on-demand under UV light via photoacid-catalyzed deprotection. Optimize particle size (1–10 µm) and photoacid loading (0.1–1 wt%) for controlled release .

Safety and Regulatory Considerations

Q. Does the compound require classification under REACH or other regulatory frameworks?

  • Compliance : The compound is listed in EINECS (EC 279-382-8) but is not classified for acute toxicity or environmental hazards under current EU regulations. However, monitor regulatory updates due to its structural similarity to regulated trichloromethyl triazines .

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